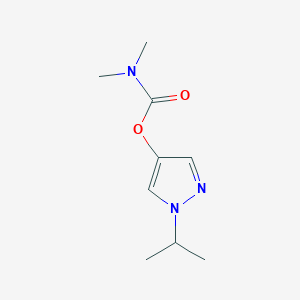
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves several steps. One common method includes the reaction of 1-(Propan-2-yl)-1H-pyrazole with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and its reactivity.
Biology: The compound is studied for its effects on insect physiology and its potential use as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission.
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate can be compared with other carbamate insecticides such as:
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Methomyl: Known for its broad-spectrum insecticidal activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and biological activity .
Properties
CAS No. |
83858-00-8 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)12-6-8(5-10-12)14-9(13)11(3)4/h5-7H,1-4H3 |
InChI Key |
UTNYQIMXRYFXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


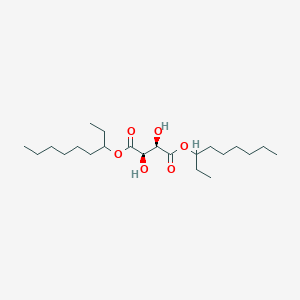
![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
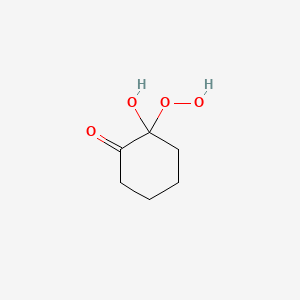
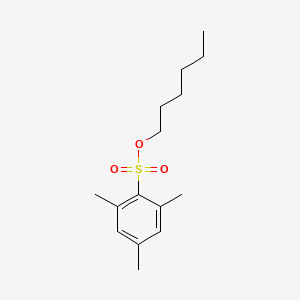
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
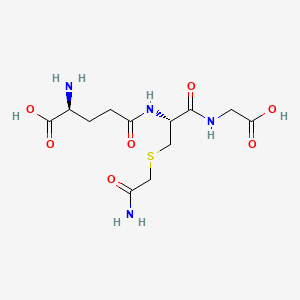
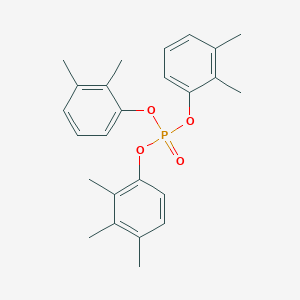
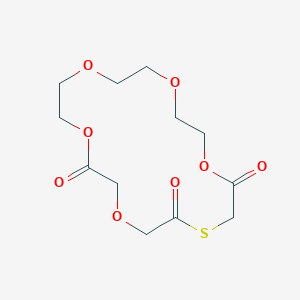
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
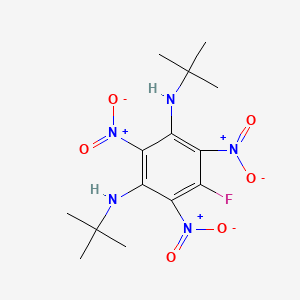
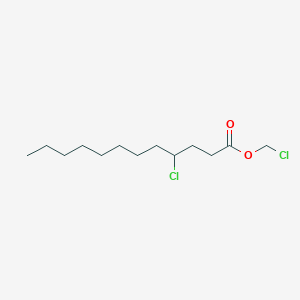
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
